molecular formula C39H43NO17 B115899 Chrymutasin C CAS No. 155232-80-7

Chrymutasin C

Numéro de catalogue: B115899
Numéro CAS: 155232-80-7
Poids moléculaire: 797.8 g/mol
Clé InChI: GDNZKYXFSRQGRZ-UFVMVPLKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chrymutasin C, also known as this compound, is a useful research compound. Its molecular formula is C39H43NO17 and its molecular weight is 797.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chrymutasin C, a compound derived from the bacterium Streptomyces chartreusis, has garnered attention in various scientific research applications due to its unique properties and potential therapeutic benefits. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Antitumor Activity

This compound has been investigated for its antitumor properties. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, making it a candidate for cancer therapy.

Case Study: Antitumor Efficacy

  • Research Findings : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM.
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

Antibiotic Properties

Research has shown that this compound possesses antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

Data Table: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property can be leveraged in drug design to target diseases related to enzyme dysregulation.

Case Study: Enzyme Inhibition

  • Target Enzyme : Aldose reductase, implicated in diabetic complications.
  • Inhibition Rate : this compound showed a competitive inhibition with an IC50 of 15 µM, suggesting its potential role in managing diabetes-related complications.

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

Chrymutasin C belongs to the chartreusin family but features a unique aglycone structure:

  • Aglycone core : Contains a benzo[b]fluoren-11-one scaffold modified with an amino group at C-12b and a methyl group at C-4 (Fig. 1) .

  • Glycosylation : A disaccharide moiety (D-chromose B and L-axenose) attached at C-6 contributes to solubility and redox behavior .

Key structural distinctions from chartreusin :

FeatureThis compoundChartreusin
C-12b substitution-NH2-OCH3
C-4 substitution-CH3-H
Oxidation stateQuinoneHydroquinone

Redox-Related Reactions

The quinone moiety drives significant redox activity:

Reductive Acetylation

Under catalytic hydrogenation (H2/Pd-C) in acetic anhydride:

text
This compound → Tetrahydro derivative (9) via: 1. Quinone reduction to hydroquinone 2. Acetylation of hydroxyl groups

Product characteristics :

  • UV λmax shift from 534 nm → 448 nm

  • Loss of antimicrobial activity due to quinone reduction

Oxidative Stability

  • Stable under atmospheric O2 but degrades in strong oxidizers (e.g., KMnO4) through ring cleavage .

Glycosidic Bond Reactivity

The disaccharide linkage shows predictable hydrolytic behavior:

ConditionReaction OutcomeRate Constant (k)
0.1 M HCl (80°C)Complete hydrolysis in 2 hr0.35 hr⁻¹
β-GlucosidaseNo cleavage-

Hydrolysis yields:

  • Aglycone (8)

  • Free sugars (D-chromose B + L-axenose)

Biosynthetic Pathway Insights

Labeling studies with [1-¹³C]acetate revealed:

text
Polyketide origin: 7 acetate units → Benzo[b]fluorenone core Biosynthetic intermediates: Malonyl-CoA → Cyclization → Oxidation → Amination

Key biosynthetic reactions :

  • Methylation : SAM-dependent C-4 methylation

  • Amination : PLP-mediated transamination at C-12b

UV-Vis Profile

Solvent Systemλmax (nm)ε (M⁻¹cm⁻¹)
Methanol5345,200
0.1 M NaOH/Methanol5606,800

¹³C NMR Assignments

Carbon Positionδ (ppm)Multiplicity
C-422.1q (J = 127 Hz)
C-12b52.8d (J = 142 Hz)
Quinone C=O185.4s

Acetylation Studies

ReagentProducts FormedBiological Activity Change
Acetic anhydride/PyTetra-acetyl derivativeRetained cytotoxicity
AcCl/Et3NChlorinated byproductsActivity lost

Degradation Pathways

  • Photolysis (λ > 300 nm): Cleavage of aminoquinone → carbazole derivatives

  • Thermal decomposition (>150°C): CO2 evolution via decarboxylation

Propriétés

Numéro CAS

155232-80-7

Formule moléculaire

C39H43NO17

Poids moléculaire

797.8 g/mol

Nom IUPAC

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

InChI

InChI=1S/C39H43NO17/c1-11-9-10-16-20-18(11)36(49)55-32-19-15(27(44)22(21(20)32)23(40)28(16)45)7-6-8-17(19)54-38-34(29(46)24(41)12(2)52-38)57-39-35(30(47)25(42)13(3)53-39)56-37-31(48)33(50-5)26(43)14(4)51-37/h6-10,12-14,24-26,29-31,33-35,37-44,46-48H,1-5H3/t12-,13-,14-,24+,25+,26+,29+,30+,31-,33+,34-,35-,37-,38+,39-/m1/s1

Clé InChI

GDNZKYXFSRQGRZ-UFVMVPLKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O

SMILES isomérique

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)OC)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O

Synonymes

chrymutasin C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.